S-((Acetylamino)methyl)-D-cysteine

Description

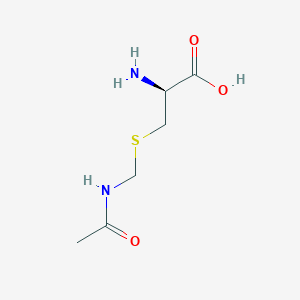

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S/c1-4(9)8-3-12-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQYGJMNIDGZSG-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160348-00-5 | |

| Record name | S-((Acetylamino)methyl)-D-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160348005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-((ACETYLAMINO)METHYL)-D-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31UUO6GT3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of S Acm D Cysteine

Chemical Synthesis of S-Acm-D-Cysteine

The preparation of S-Acm-D-cysteine is a critical first step for its incorporation into peptide chains. This process involves the stereospecific modification of the D-cysteine thiol group, followed by the introduction of protecting groups at the amino and carboxyl termini to make it suitable for peptide synthesis.

Stereoselective Synthetic Pathways from D-Cysteine Precursors

The synthesis of S-Acm-D-cysteine is achieved through a stereoselective pathway that preserves the D-configuration of the starting material. A well-established method involves the reaction of a D-cysteine precursor with N-(hydroxymethyl)acetamide under acidic conditions. orgsyn.org

The reaction proceeds by treating D-cysteine hydrochloride monohydrate with N-(hydroxymethyl)acetamide in water, catalyzed by the addition of concentrated hydrochloric acid. orgsyn.org The mixture is typically allowed to react at room temperature for 1 to 2 days. The integrity of the stereocenter at the α-carbon is maintained throughout this process, ensuring that the D-enantiomer of cysteine is converted to the corresponding S-Acm-D-cysteine. This method is advantageous as it is convenient and does not lead to racemization at the α-position of the cysteine residue. orgsyn.org

Introduction of Orthogonal Protecting Groups at the Amino and Carboxyl Termini (e.g., Boc, Fmoc)

For S-Acm-D-cysteine to be used as a building block in solid-phase peptide synthesis (SPPS), its α-amino group must be protected. The two most common orthogonal protecting groups used for this purpose are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Boc-S-Acm-D-cysteine : The Boc group is acid-labile and is employed in the Boc/Bzl peptide synthesis strategy. Boc-D-Cys(Acm)-OH is a standard building block available for introducing S-Acm-protected D-cysteine residues via Boc SPPS. sigmaaldrich.compeptide.compeptide.com

Fmoc-S-Acm-D-cysteine : The Fmoc group is base-labile (typically removed by piperidine) and is central to the Fmoc/tBu strategy. peptide.com Fmoc-D-Cys(Acm)-OH is a versatile derivative used to incorporate S-Acm-D-cysteine into peptide sequences, allowing for the synthesis of complex peptides. chemimpex.comchemimpex.com

The Acetamidomethyl (Acm) Moiety as a Cysteine Thiol-Protecting Group

The Acm group's utility is rooted in its specific chemical properties, which allow it to effectively shield the cysteine thiol during the iterative steps of peptide assembly.

Stability of the S-Acm Linkage under Diverse Peptide Synthesis Conditions

A key attribute of the Acm group is its remarkable stability across a wide range of chemical conditions commonly used in peptide synthesis. orgsyn.org This stability is essential for its compatibility with both the Boc and Fmoc SPPS strategies. bachem.com

| Synthesis Strategy | Reagent/Condition | Stability of S-Acm Linkage |

| Fmoc SPPS | Piperidine (B6355638) (base) | Stable |

| Boc SPPS / Final Cleavage | Trifluoroacetic Acid (TFA) (acid) | Stable |

| Boc SPPS (Historical) | Hydrogen Fluoride (B91410) (HF) (strong acid) | Stable |

As shown in the table, the S-Acm bond is resistant to the repetitive treatments with piperidine used for Fmoc group removal and the strong acidic conditions, such as trifluoroacetic acid (TFA), used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups (like tBu, Trt, Boc). bachem.com Its stability to HF, a reagent used in traditional Boc/Bzl synthesis, further underscores its robustness. orgsyn.org This stability ensures that the thiol group remains protected throughout the entire peptide assembly process, allowing for the purification of the fully assembled, S-Acm-protected peptide before the final deprotection and disulfide bond formation steps. bachem.com

Strategic Deprotection of the S-Acm Group from D-Cysteine and its Peptide Conjugates

The removal of the Acm group is a distinct step, performed after the peptide chain has been assembled and cleaved from the resin. The choice of deprotection reagent allows for either the generation of a free thiol or the direct formation of a disulfide bond.

The deprotection of the S-Acm group is typically achieved using electrophilic reagents, most commonly heavy metal ions or iodine. sigmaaldrich.compeptide.com The selection of the deprotection method depends on the desired outcome and the presence of other sensitive residues in the peptide.

| Deprotection Reagent | Conditions | Outcome |

| Iodine (I₂) ** | Methanol (B129727) or aqueous acetic acid | Simultaneous deprotection and disulfide bond formation. peptide.com |

| Mercury(II) Acetate (B1210297) (Hg(OAc)₂) ** | Aqueous acetic acid, pH 4 | Deprotection to yield a free thiol (after treatment with a reducing agent like β-mercaptoethanol). peptide.com |

| Silver(I) Salts (e.g., AgOTf, AgBF₄) | Trifluoroacetic acid (TFA) | Deprotection to yield a free thiol. |

| N-Chlorosuccinimide (NCS) | Mild aqueous conditions | On-resin deprotection and concomitant disulfide bond formation. nih.govresearchgate.net |

| Thallium(III) Trifluoroacetate (B77799) (Tl(TFA)₃) | Trifluoroacetic acid (TFA) | Simultaneous deprotection and disulfide bond formation. |

The most common method involves treatment with iodine, which mediates the oxidative cleavage of the Acm group and concomitant formation of a disulfide bridge between two S-Acm-cysteine residues. peptide.com This is particularly useful for the synthesis of cyclic peptides. Alternatively, reagents like mercury(II) acetate can be used to remove the Acm group to yield a free sulfhydryl group, which can then be used for other modifications or oxidized under different conditions. bachem.compeptide.com More recent methods, such as the use of N-chlorosuccinimide (NCS), offer mild conditions for on-resin Acm removal and disulfide bond formation, which can be advantageous in the synthesis of multi-disulfide peptides. nih.govresearchgate.net

Oxidative Deprotection Mechanisms (e.g., Iodine-Mediated Cleavage for Disulfide Formation)

The most common method for the removal of the Acm group is oxidative cleavage using iodine (I₂), which results in the concomitant formation of a disulfide bond. researchgate.netsigmaaldrich.com This reaction is widely used in both solution-phase and solid-phase peptide synthesis (SPPS) to create cyclic peptides or link peptide chains. sigmaaldrich.combiotage.com

The process is typically rapid and involves dissolving the S-Acm-protected peptide in a suitable solvent and titrating with an iodine solution until a persistent yellow color indicates the presence of excess iodine. sigmaaldrich.combachem.com The choice of solvent is critical for the reaction's success and for minimizing side reactions. Common solvent systems include aqueous methanol or aqueous acetic acid. sigmaaldrich.com For peptides containing sensitive amino acid residues such as tryptophan (Trp), tyrosine (Tyr), or histidine (His), aqueous acetic acid is the preferred solvent as it helps to limit the undesirable side reaction of iodination on these residues. sigmaaldrich.combachem.com In non-polar solvents like dichloromethane (B109758) (DCM), the oxidation of Cys(Acm) is extremely slow. sigmaaldrich.com

Following the completion of the disulfide bond formation, any excess iodine must be quenched promptly to prevent degradation or modification of the desired peptide. researchgate.net While effective, the iodine method can be harsh and may lead to side reactions beyond iodination. nih.gov For instance, in the synthesis of a snake alpha-neurotoxin fragment, the iodine method resulted in a mono-iodinated tyrosine analog instead of the intended disulfide-bridged peptide. nih.gov

Table 1: Conditions for Iodine-Mediated Acm Deprotection

| Reagent | Solvent System | Key Considerations | Reference |

|---|---|---|---|

| Iodine (I₂) | Aqueous Methanol (aq. MeOH) | Fast reaction kinetics. | sigmaaldrich.com |

| Iodine (I₂) | Aqueous Acetic Acid (aq. AcOH) | Preferred for peptides with Tyr, His, or Trp residues to limit iodination side reactions. | sigmaaldrich.combachem.com |

| Iodine (I₂) | Dichloromethane (DCM), Chloroform (CHCl₃) | Reaction is extremely sluggish; not recommended. | sigmaaldrich.com |

Metal-Ion Assisted Deprotection (e.g., Mercury(II) Acetate, Copper(II) Salt Systems)

Heavy metal ions are also employed to cleave the Acm group from the cysteine thiol. The classical reagent for this purpose is mercury(II) acetate (Hg(OAc)₂), which effectively removes the Acm group under mild conditions. researchgate.net The resulting mercury-peptide complex can then be treated with hydrogen sulfide (B99878) (H₂S) or subjected to gel filtration in the presence of mercaptoethanol to release the free thiol. researchgate.net However, the high toxicity of mercury compounds makes this method less favorable. nih.gov

Other metal salts have been explored as alternatives. Thallium(III) trifluoroacetate (Tl(TFA)₃) can be used for deprotection and cyclization, typically in trifluoroacetic acid (TFA) or dimethylformamide (DMF). sigmaaldrich.comnih.gov This method, however, is not without its own challenges. Side reactions have been observed, including an intramolecular shift of the Acm group to the hydroxyl of nearby serine or threonine residues. nih.gov Silver salts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) in TFA, have also proven effective for Acm removal. researchgate.net

More recently, milder and less toxic metal-ion systems have been developed. A notable example involves the use of copper(II) sulfate (B86663) (CuSO₄) in conjunction with a 1,2-aminothiol under aerobic conditions. researchgate.netrsc.org This protocol facilitates both the deprotection of the S-Acm group and the subsequent formation of a disulfide bond. rsc.org

Table 2: Comparison of Metal-Ion Reagents for Acm Deprotection

| Reagent | Conditions | Advantages | Disadvantages/Side Reactions | Reference |

|---|---|---|---|---|

| Mercury(II) Acetate (Hg(OAc)₂) | Mild aqueous conditions | Effective removal | Highly toxic; requires subsequent removal of mercury ions. | nih.govresearchgate.net |

| Thallium(III) Trifluoroacetate (Tl(TFA)₃) | TFA or DMF | Simultaneous deprotection and cyclization. | Can cause S->O Acm group migration to Ser/Thr residues. | sigmaaldrich.comnih.gov |

| Silver Trifluoromethanesulfonate (AgOTf) | TFA | Effective removal. | Requires use of strong acid (TFA). | researchgate.net |

| Copper(II) Sulfate (CuSO₄) | Aerobic conditions with a 1,2-aminothiol | Milder, less toxic conditions. | Mechanism is complex and substrate-dependent. | researchgate.netrsc.org |

Development of Alternative Chemical Reagents and Conditions for Acm Removal

Research has focused on developing milder and more selective methods for Acm removal to overcome the harshness and toxicity of traditional reagents.

N-Halosuccinimides: Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) have emerged as powerful tools for on-resin Acm deprotection and disulfide bond formation. nih.gov Reactions with NCS and NBS are notably fast, often reaching completion within 10 minutes under mild aqueous conditions. nih.govresearchgate.net A key advantage of NCS is its orthogonality with other cysteine protecting groups; for example, NCS can remove the Acm group without affecting the commonly used trityl (Trt) group, which is labile to iodine. nih.gov

Thiol-Disulfide Exchange Reagents: 2,2′-dithiobis(5-nitropyridine) (DTNP) in TFA with a scavenger like thioanisole (B89551) offers a gentler method for Acm deprotection. nih.gov However, this method often requires a large excess of the reagent and may not result in complete removal of the Acm group. nih.gov

Silane-Based Reagents: It was unexpectedly discovered that triisopropylsilane (B1312306) (TIS), a common scavenger used in peptide cleavage from solid supports, can remove the Acm group. nih.gov Prolonged incubation of an Acm-protected peptide in a TFA/TIS mixture (e.g., 98/2) at elevated temperatures can lead to significant deprotection. nih.govnih.gov

Palladium Catalysis: Palladium(II) salts, such as palladium(II) acetate (Pd(OAc)₂), have been used for on-resin disulfide formation from Acm-protected cysteines, representing another metal-catalyzed alternative. rsc.org

Table 3: Alternative Reagents for S-Acm-D-Cysteine Deprotection

| Reagent Class | Example Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| N-Halosuccinimides | N-Chlorosuccinimide (NCS) | Mild aqueous or DMF; on-resin | Very fast kinetics; orthogonal with Trt group. | nih.govresearchgate.net |

| Thiol-Disulfide Exchange | DTNP | TFA/thioanisole | Gentle conditions; may require large excess and yield incomplete deprotection. | nih.gov |

| Silanes | Triisopropylsilane (TIS) | TFA/TIS (98/2), 37°C, prolonged incubation | Unexpected reactivity; often used as a scavenger. | nih.govnih.gov |

| Palladium Catalysts | Palladium(II) Acetate (Pd(OAc)₂) | DMSO, NMM, AcOH; on-resin | Alternative metal-catalyzed approach for on-resin cyclization. | rsc.org |

Advanced Chemical Modifications and Derivatizations Involving S-Acm-D-Cysteine

The S-Acm-D-cysteine building block is fundamental to advanced strategies in peptide and protein chemistry, primarily due to its role in the regioselective formation of multiple disulfide bonds. The stability of the Acm group to conditions used to remove other protecting groups allows for orthogonal protection schemes. biotage.com For example, a peptide can be synthesized with two different pairs of cysteines, one protected with the acid-labile Mmt group and the other with the Acm group. The Mmt groups can be selectively removed on-resin to form the first disulfide bond, after which the Acm groups are removed in a separate step (e.g., with iodine) to form a second, distinct disulfide bridge. biotage.com This strategy has been demonstrated with other protecting groups as well, such as the enzymatically cleavable phenylacetamidomethyl (Phacm) group, which can be removed while leaving the Acm group intact for subsequent chemical cleavage. rsc.org

Beyond disulfide bond formation, the deprotected thiol of cysteine serves as a versatile chemical handle for site-selective bioconjugation. rsc.org Once the Acm group is removed, the free sulfhydryl can be targeted with various reagents to attach probes, drugs, or other molecules.

Furthermore, the core structure of cysteine is a template for creating novel amino acid derivatives for specialized applications. For example, S-¹¹C-methyl-D-cysteine, a radiolabeled analog used as a tracer in positron emission tomography (PET) for tumor imaging, was synthesized via the ¹¹C-methylation of the D-cysteine precursor. nih.gov This highlights how derivatization at the sulfur atom, where the Acm group typically resides, is a key strategy for developing functionalized amino acids.

Applications of S Acm D Cysteine in Advanced Peptide and Protein Chemical Biology

Facilitation of Disulfide Bond Formation in D-Peptides, L-Peptides, and Mixed-Chirality Peptides

Disulfide bonds are crucial for stabilizing the tertiary structure of many peptides and proteins, and their correct formation is paramount for biological activity. bachem.com The Acm group is stable under the acidic conditions typically used for peptide cleavage from the resin in solid-phase peptide synthesis (SPPS), allowing for the purification of the Acm-protected peptide. bachem.com This feature is particularly advantageous as it prevents premature and uncontrolled oxidation of cysteine residues.

The subsequent removal of the Acm group and the concomitant formation of a disulfide bridge can be achieved through oxidative methods, most commonly using iodine. nih.govpeptide.com This process is effective for forming disulfide bonds in peptides composed of L-amino acids, D-amino acids, or a mixture of both. The ability to control disulfide bond formation is critical in the synthesis of complex peptides, including those with multiple disulfide bridges where regioselective formation is required. nih.gov By using different cysteine protecting groups, such as Trityl (Trt) and Acm, chemists can orchestrate the stepwise formation of disulfide bonds. For instance, the Trt group can be removed during the initial acid cleavage, allowing for the formation of the first disulfide bond, while the Acm-protected cysteines remain intact for a subsequent, orthogonal deprotection and oxidation step. rockefeller.edu

A notable challenge in the iodine-mediated oxidation of S-Acm-cysteine-containing peptides is a side reaction involving the shift of the Acm group from the cysteine sulfur to the carboxamide side chain of a nearby glutamine residue. nih.gov This highlights the importance of careful sequence analysis and optimization of reaction conditions to ensure the desired product is obtained.

Role in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis Strategies

Key Features of Acm Group in Peptide Synthesis:

| Feature | Description | Relevance in Synthesis |

| Acid Stability | The Acm group is resistant to cleavage by strong acids like TFA and HF. bachem.com | Allows for the deprotection of other side chains and cleavage from the resin while the cysteine thiol remains protected. |

| Orthogonality | Can be removed under specific conditions that do not affect other common protecting groups. nih.gov | Enables regioselective disulfide bond formation in peptides with multiple cysteines. |

| Compatibility | Compatible with both Boc/Bzl and Fmoc/tBu SPPS strategies. bachem.com | Offers flexibility in the design of synthetic routes for complex peptides. |

The use of S-Acm-cysteine in SPPS allows for the synthesis of the linear peptide chain with the cysteine residues protected. The formation of disulfide bonds can then be carried out either on the solid support or after cleavage in solution. researchgate.net While on-resin cyclization is possible, solution-phase oxidation is often preferred as it can be easier to monitor and optimize. researchgate.net

In solution-phase synthesis, the Acm group provides robust protection for the cysteine thiol during the coupling of peptide fragments. This is particularly important as unprotected sulfur-containing amino acids can interfere with certain coupling reagents and catalysts. bachem.com

Engineering of Conformationally Constrained Peptide Structures (e.g., Cyclic Peptides, Stapled Peptides)

Conformationally constrained peptides, such as cyclic and stapled peptides, often exhibit enhanced biological activity, stability, and cell permeability compared to their linear counterparts. nih.gov The introduction of cyclic structures reduces the conformational flexibility of the peptide, locking it into a bioactive conformation. nih.gov

S-Acm-D-Cysteine plays a pivotal role in the synthesis of these constrained structures. The controlled formation of disulfide bonds between two Acm-protected cysteine residues is a common method for peptide cyclization. researchgate.net This strategy has been successfully employed in the synthesis of cyclic peptides containing both natural and unnatural amino acids.

Stapled peptides are another class of conformationally constrained peptides where a synthetic brace is introduced to stabilize a specific secondary structure, often an α-helix. nih.gov Cysteine-based stapling has emerged as a powerful technique, where two cysteine residues within the peptide sequence are cross-linked with a variety of chemical linkers. nih.gov The use of S-Acm-D-Cysteine allows for the synthesis of the linear peptide, followed by the selective deprotection of the Acm groups and subsequent reaction with a bifunctional linker to form the stapled peptide.

Site-Specific Functionalization and Bioconjugation of Cysteine-Containing Peptides

The unique reactivity of the cysteine thiol group makes it an ideal target for site-specific modification and bioconjugation. nih.govntu.edu.sgresearchgate.net The ability to introduce a protected cysteine residue, such as S-Acm-D-Cysteine, into a specific position within a peptide sequence allows for precise control over where a modification will occur.

After the synthesis of the peptide, the Acm group can be selectively removed to reveal a free thiol. This thiol can then be reacted with a wide range of electrophilic reagents to attach various functionalities, including:

Fluorophores: For imaging and tracking studies. nih.gov

Pharmacophores: To create peptide-drug conjugates. nih.gov

Bioorthogonal handles: Such as azides or alkynes, for subsequent click chemistry reactions. nih.gov

Solubilizing tags: To improve the handling of hydrophobic peptides. rsc.org

This site-specific functionalization is crucial for developing sophisticated research tools and therapeutic agents. For instance, the dual labeling of a protein at two distinct cysteine residues can be achieved by exploiting the differential reactivity of the cysteines, a process facilitated by the strategic use of protecting groups like Acm. nih.gov

Contributions to the Synthetic Accessible Chemical Space of Bioactive Peptides and Natural Product Analogs

The versatility of S-Acm-D-Cysteine has significantly expanded the synthetic accessible chemical space for bioactive peptides and analogs of natural products. nih.govresearchgate.net Its application has been instrumental in the total synthesis of complex natural products and their derivatives.

A prominent example is the synthesis of Spiruchostatin A , a potent histone deacetylase (HDAC) inhibitor with a complex cyclic depsipeptide structure. researchgate.netnih.govnih.govuea.ac.uk Several total syntheses of Spiruchostatin A have utilized D-cysteine containing segments, where the strategic use of thiol protecting groups, including Acm, is critical for the successful assembly of the macrocyclic core and the formation of the internal disulfide bridge. researchgate.netnih.gov

Furthermore, the principles of cysteine protection and disulfide bond formation enabled by reagents like S-Acm-D-Cysteine are relevant to the development of penicillin derivatives . Research has shown that certain penicillin derivatives can act as inhibitors of viral proteases, such as the SARS-CoV-2 main protease, by forming a covalent bond with a catalytic cysteine residue in the active site. nih.gov The understanding of cysteine reactivity and modification, honed through peptide synthesis, informs the design of such inhibitors.

The ability to synthesize novel peptides with defined structures and functionalities, including those with D-amino acids and constrained geometries, opens up new avenues for discovering therapeutics with improved properties. The controlled introduction of S-Acm-D-Cysteine and the subsequent manipulation of the deprotected thiol have proven to be a powerful strategy in this endeavor.

Biochemical Pathways and Mechanistic Studies of D Cysteine Derivatives

Comparative Metabolism of D-Cysteine and its S-Substituted Derivatives in Non-Human Biological Systems

The in vivo metabolism of S-((Acetylamino)methyl)-D-cysteine (S-Acm-D-cysteine) has not been extensively documented in non-human biological systems. Its primary role in scientific research is as a thiol-protecting group in chemical synthesis, particularly for peptides, due to its stability under various conditions. bachem.combiotage.com The Acm group is notably stable to acidolysis, such as with trifluoroacetic acid (TFA), which is a common step in peptide synthesis. bachem.com This stability suggests that S-Acm-D-cysteine would likely resist metabolic breakdown in vivo, passing through biological systems largely unchanged.

In contrast, other forms of cysteine and its derivatives undergo significant metabolic transformations.

D-Cysteine Metabolism: Unlike its L-isomer, D-cysteine is not a primary building block for proteins but serves as a substrate for specific enzymatic pathways. In mice, D-cysteine is a known source for the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with protective effects in tissues like the gastric mucosa. nih.govnih.gov This pathway involves the enzyme D-amino acid oxidase (DAO). nih.govnih.gov

L-Cysteine Metabolism: L-cysteine catabolism in mammals is well-characterized, leading to the formation of key products such as taurine (B1682933) and pyruvate. rsc.org In mice, the majority of taurine synthesis (85-93%) proceeds through the L-cysteinesulfinate pathway. rsc.org The metabolism of L-cysteine is dose-dependent; as the administered dose increases, a larger percentage is catabolized, with a proportional decrease in the amount converted to taurine. rsc.org

Metabolism of Other S-Substituted Derivatives: Studies in rats and dogs on S-methyl-L-cysteine (SMC) and trans-S-1-propenyl-L-cysteine (S1PC) show high bioavailability and extensive renal reabsorption. rsc.org However, their metabolic fates differ significantly regarding N-acetylation. S1PC undergoes extensive N-acetylation, while SMC does not. rsc.org In rats, S-methyl-L-cysteine is metabolized into several compounds, including methylsulphinylacetic acid and N-acetyl-S-methyl-L-cysteine S-oxide. nih.gov

The following table compares the known metabolic fates of different cysteine derivatives in animal models.

Table 1: Comparative Metabolism of Cysteine Derivatives in Non-Human Systems

| Compound | Model Organism | Key Metabolic Pathways/Fates | Key Findings & Citations |

|---|---|---|---|

| S-Acm-D-cysteine | Not Reported | Primarily used as a stable chemical protecting group; in vivo metabolism is not documented. | The Acm group is known for its chemical stability, suggesting it would resist metabolic degradation. bachem.com |

| D-Cysteine | Mice | H₂S production via D-amino acid oxidase (DAO). | Serves as an endogenous source of H₂S, providing protective effects in gastric tissue. nih.govnih.gov |

| L-Cysteine | Mice | Catabolism to taurine and pyruvate, primarily via the cysteinesulfinate pathway. | The metabolic flux is dose-dependent. rsc.org |

| S-Methyl-L-cysteine | Rats, Dogs | N-acetylation (minimal), oxidation. | Metabolized to products like methylmercapturic acid sulphoxide. rsc.orgnih.gov |

| trans-S-1-propenyl-L-cysteine | Rats, Dogs | N-acetylation (extensive). | Undergoes significant N-acetylation in contrast to S-methyl-L-cysteine. rsc.org |

Exploration of Enzymatic Biotransformations Involving S-Acm-D-Cysteine

There is a lack of direct evidence for specific enzymatic biotransformations of S-Acm-D-cysteine in the literature. The chemical robustness of the acetamidomethyl (Acm) protecting group means its cleavage is typically achieved through chemical methods rather than enzymatic action. bachem.combiotage.comnih.gov Chemical deprotection can be accomplished using reagents like iodine, mercuric acetate (B1210297), or copper(II) salts. bachem.comnih.govnih.gov

However, we can infer potential, though unconfirmed, enzymatic interactions by examining enzymes that act on similar structures.

Acylases: The acetyl moiety of the Acm group is structurally similar to that of N-acetyl-L-cysteine (NAC). NAC is deacetylated in mammals by the enzyme acylase I, which is found in high concentrations in the kidney and liver. nih.gov It is conceivable that an acylase could catalyze the deacetylation of the Acm group, which would be a first step in its breakdown.

Cysteine-S-conjugate N-acetyltransferase: This microsomal enzyme is involved in the final step of mercapturic acid biosynthesis, catalyzing the N-acetylation of various S-substituted cysteines. nih.gov While this enzyme performs an acetylation rather than a deprotection, its existence highlights the enzymatic machinery for modifying cysteine conjugates.

Cysteine Proteases: These enzymes, such as cathepsins, are crucial in various physiological and pathological processes and are targets for drug delivery systems using prodrugs that are cleaved by protease activity. plos.orgnih.govresearchgate.net However, S-Acm-D-cysteine itself is not designed as a substrate for these enzymes.

The cleavage of the thiol-protecting Acm group is primarily a topic of synthetic organic chemistry. For instance, N-chlorosuccinimide (NCS) can be used for the on-resin removal of the Acm group and simultaneous formation of a disulfide bond. nih.gov Similarly, copper(II) in the presence of 1,2-aminothiols has been shown to deprotect S-Acm cysteine under aerobic conditions. nih.govyoutube.com A side reaction, the S-to-O shift of the Acm group to serine or threonine residues, has been observed during chemical deprotection with agents like thallium(III) trifluoroacetate (B77799), highlighting the group's reactivity under specific chemical (not biological) conditions. nih.gov

Investigation of Thiol Reactivity and Redox Chemistry of D-Cysteine Moieties Derived from S-Acm-D-Cysteine

The S-acetamidomethyl (Acm) group functions to mask the highly reactive thiol (sulfhydryl) group of cysteine, preventing it from participating in chemical reactions. bachem.comyoutube.com Once the Acm group is removed, the liberated D-cysteine thiol exhibits the rich redox chemistry characteristic of this amino acid. youtube.comnih.gov

The thiol group is a potent nucleophile, especially in its deprotonated thiolate (S⁻) form. youtube.comrsc.org Its reactivity allows it to engage in a variety of reactions, including:

Oxidation to Disulfides: The most common reaction is the oxidation of two thiol groups to form a disulfide bond (-S-S-). nih.govrsc.org This reaction is reversible upon treatment with reducing agents. In proteins, these disulfide bridges are critical for structural stability.

Further Oxidation: The sulfur atom in cysteine can exist in various oxidation states. Beyond the disulfide, it can be further oxidized by reactive oxygen species to form sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and finally, sulfonic acid (R-SO₃H). youtube.com While the initial oxidation steps can be reversible, the formation of sulfinic and sulfonic acids is generally considered irreversible under physiological conditions. youtube.com

Thiol-Ene Reaction: The cysteine thiol can participate in radical-mediated thiol-ene "click" reactions, which are highly efficient and selective for creating thioether linkages. researchgate.netnih.gov This reaction is used in peptide science for modifications like glycosylation and lipidation. researchgate.net

The following table summarizes the different redox states of a cysteine thiol moiety after it has been liberated from its Acm-protected form.

Table 2: Redox States of the D-Cysteine Thiol Moiety

| Redox State | Chemical Formula | Description | Reversibility |

|---|---|---|---|

| Thiol (Reduced) | R-SH | The reactive nucleophilic form. | N/A |

| Disulfide | R-S-S-R' | Formed by the oxidation of two thiols; crucial for structural bridging. | Reversible |

| Sulfenic Acid | R-SOH | An initial, often transient, product of thiol oxidation. | Reversible |

| Sulfinic Acid | R-SO₂H | A more stable oxidation product. | Generally Irreversible |

| Sulfonic Acid | R-SO₃H | The most highly oxidized state. | Irreversible |

Mechanistic Insights into Cellular Interactions of D-Cysteine and its Synthetic S-Derivatives in in vitro Systems

The Acm group on S-Acm-D-cysteine appears to significantly hinder its interaction with cells. Research on cell-penetrating peptides has shown that a peptide containing an Acm-protected cysteine (PKCi-SAcm) exhibited negligible uptake into cells. nih.gov In stark contrast, a dimer of the same peptide linked by a disulfide bridge (PKCi-S-S-PKCi) was internalized effectively. nih.gov This suggests that the presence of the Acm group, which masks the thiol, prevents the necessary interactions at the cell surface that would lead to uptake.

The cellular interactions of unprotected D-cysteine and other derivatives are markedly different.

D-Cysteine: In cultured embryonic mouse neural progenitor cells (NPCs), D-cysteine acts as an endogenous regulator, reducing cell proliferation by approximately 50%. nih.govmdpi.com This antiproliferative effect is not observed with L-cysteine or D-serine and is mediated through the Akt-FoxO signaling pathway. nih.gov This indicates that once D-cysteine enters the cell, it can engage with specific intracellular signaling networks.

N-acetyl-L-cysteine (NAC): As a prodrug for L-cysteine, NAC is transported into cells, where it is deacetylated to release cysteine. nih.gov This increases the intracellular cysteine pool, thereby boosting the synthesis of the major antioxidant glutathione (B108866) (GSH). This mechanism is the basis for its use in protecting against acetaminophen-induced hepatotoxicity in mice.

Other Cysteine Derivatives: A range of cysteine derivatives have been synthesized and tested for biological activity. For instance, certain thiazolidine-4-carboxylic acid derivatives of cysteine have shown promising antiviral activity against the tobacco mosaic virus (TMV) and broad-spectrum fungicidal activities in vitro.

Analytical and Spectroscopic Characterization of S Acm D Cysteine and Its Conjugates

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation and quantification of S-Acm-D-cysteine from reaction mixtures, synthetic intermediates, and within complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely adopted method for the analysis of amino acids and their derivatives. sigmaaldrich.comresearchgate.net For S-Acm-D-cysteine, developing a robust HPLC method involves optimizing the stationary phase, mobile phase composition, and detection parameters to achieve adequate separation and sensitivity.

Method Development:

Stationary Phase: Reversed-phase (RP) columns, such as C18, are commonly used for the separation of amino acid derivatives. bezmialemscience.orgresearchgate.net For more polar analytes like cysteine, mixed-mode columns that offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) can also be effective. sielc.com In some cases, normal-phase chromatography using a silica (B1680970) gel bonded diol column has been successfully applied. google.com

Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). bezmialemscience.orgresearchgate.net Isocratic elution provides a simple and rapid analysis, while gradient elution may be necessary for complex samples containing multiple components with varying polarities. bezmialemscience.orgresearchgate.net

Detection: Ultraviolet (UV) detection is common, with measurements often carried out at wavelengths around 200-254 nm. bezmialemscience.orgsielc.com For higher specificity and sensitivity, especially in complex matrices, HPLC is often coupled with a mass spectrometer (LC-MS).

Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated HPLC-UV method for a related compound, S-allyl cysteine, demonstrated linearity between 2-100 µg/mL with an LOD of 0.6 µg/mL and an LOQ of 2 µg/mL. bezmialemscience.org

| Parameter | Typical Conditions & Values | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | bezmialemscience.orgresearchgate.net |

| Mobile Phase | Acetonitrile:Water or Acetonitrile:Buffer mixture | bezmialemscience.orgsielc.com |

| Flow Rate | 0.5 - 1.7 mL/min | bezmialemscience.orgresearchgate.netnih.gov |

| Detection | UV at 200 nm or 254 nm | bezmialemscience.orgsielc.com |

| LOD | ~0.6 µg/mL | bezmialemscience.org |

| LOQ | ~2.0 µg/mL | bezmialemscience.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to their polar nature and low volatility, amino acids like D-cysteine and its derivatives require a chemical derivatization step prior to analysis. sigmaaldrich.com This process involves replacing active hydrogens on polar functional groups (amine, thiol, carboxyl) with nonpolar moieties, thereby increasing volatility. sigmaaldrich.com

Derivatization Strategies:

Silylation: This is a common technique where silylating reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are used to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The reaction replaces active hydrogens on hydroxyl, amine, and thiol groups. sigmaaldrich.com

Acylation/Esterification: A two-step process can be employed, for instance, using 2 M HCl in methanol for esterification, followed by acylation with pentafluoropropionic (PFP) anhydride. nih.gov This approach can sometimes lead to intramolecular conversion of certain peptides into pyroglutamate (B8496135) derivatives. nih.gov

Analysis: Following derivatization, the sample is analyzed by GC-MS. The GC separates the different derivatives, which are then detected and identified by the mass spectrometer based on their characteristic fragmentation patterns. sigmaaldrich.com For instance, TBDMS derivatives exhibit typical fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups. sigmaaldrich.com This method has been successfully used to measure the enrichment of stable isotope-labeled cysteine derivatives in biological samples with high reproducibility. nih.gov

| Derivatization Reagent | Derivative Formed | Key Features | Reference |

|---|---|---|---|

| MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms stable, less moisture-sensitive derivatives. | sigmaaldrich.com |

| Propyl Chloroformate | Propyl Chloroformate derivative | Used in GC-MS analysis of biological fluids. | |

| Pentafluoropropionic (PFP) Anhydride | Pentafluoropropione (PFP) amide | Used in a two-step process with esterification; can cause side reactions. | nih.gov |

Advanced Spectrometric Approaches for Structural Elucidation (e.g., High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is indispensable for the detailed structural elucidation of S-Acm-D-cysteine conjugates, such as modified peptides or antibody-drug conjugates (ADCs). nih.govthermofisher.com

HRMS provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions. This is crucial for confirming the successful incorporation of the S-Acm-D-cysteine moiety and for identifying any side products. For larger conjugates like ADCs, native mass spectrometry, which preserves non-covalent interactions, is essential for analyzing the intact molecule and determining properties like the drug-to-antibody ratio (DAR). thermofisher.comwaters.com

Peptide mapping is another powerful HRMS-based technique. thermofisher.com In this approach, the conjugate is enzymatically digested (e.g., with trypsin), and the resulting peptide fragments are analyzed by LC-HRMS/MS. By identifying peptides containing the S-Acm-D-cysteine residue, the precise location of the modification within the protein sequence can be confirmed. thermofisher.com Fragmentation techniques like higher-energy C-trap dissociation (HCD) are used to generate sequence-specific ions for confident identification. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the three-dimensional structure and conformational dynamics of molecules in solution. researchgate.netnih.gov For S-Acm-D-cysteine and its derivatives, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR experiments provide a wealth of structural information. researchgate.netnih.gov

¹H and ¹³C NMR: These experiments identify the chemical environments of all proton and carbon atoms in the molecule. researchgate.net Chemical shift changes, particularly for the protons and carbons adjacent to the sulfur atom and the acetylamino group, can confirm the structure of the S-Acm moiety and provide insights into intermolecular interactions. researchgate.netresearchgate.net

Conformational Analysis: The rotation around single bonds in cysteine allows it to adopt numerous conformations. nih.govresearchgate.net NMR data, such as coupling constants and through-space correlations from Nuclear Overhauser Effect (NOESY) experiments, can be used to define the preferred conformation(s) in solution. researchgate.netacs.org These experimental restraints can be combined with theoretical calculations to build accurate structural models. researchgate.net The sample preparation for NMR is often simple and non-invasive, making it a valuable tool for studying these molecules under various conditions. nih.govjds-online.org

| Nucleus | Atom | Typical Chemical Shift (δ) in D₂O | Reference |

|---|---|---|---|

| ¹H | α-CH | ~3.9 ppm | hmdb.ca |

| ¹H | β-CH₂ | ~3.0 ppm | hmdb.ca |

| ¹³C | C=O (carboxyl) | ~175 ppm | researchgate.net |

| ¹³C | α-CH | ~55 ppm | researchgate.net |

| ¹³C | β-CH₂ | ~28 ppm | researchgate.net |

Methodologies for Assessing Enantiomeric Purity and Diastereomeric Ratios of D-Cysteine Derivatives

For any application involving a specific stereoisomer like D-cysteine, verifying its enantiomeric purity is critical. Contamination with the L-enantiomer can have significant consequences. Methodologies for this assessment primarily rely on chiral chromatography.

There are two main chromatographic strategies:

Direct Separation: This involves using a chiral stationary phase (CSP) in HPLC that can directly distinguish between the D- and L-enantiomers. For example, a (R,R)-Whelk-O 1 stationary phase has been used for the baseline enantioseparation of cysteine derivatives. nih.gov

Indirect Separation: This common approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to create a pair of diastereomers. sci-hub.se These diastereomers have different physical properties and can be separated on a standard, achiral column. sci-hub.se A well-known CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). sci-hub.se

A significant challenge in these analyses, particularly when analyzing cysteine within a peptide, is the risk of racemization during sample preparation steps like acid hydrolysis. cat-online.com Cysteine is particularly susceptible to racemization under these conditions. cat-online.com Therefore, analytical methods must be carefully controlled, and racemization rates should be quantified to ensure accurate determination of the original enantiomeric purity. Alternative, non-chromatographic methods, such as selective chiroptical sensing, are also being explored. rsc.orgrsc.org

Quantitative Determination of Cysteine and S-Acm-D-Cysteine Residues within Peptide Sequences

Quantifying the amount of a specific cysteine residue within a peptide or protein is crucial for various applications, including the characterization of bioconjugates. Mass spectrometry-based proteomics workflows are the methods of choice for this task. nih.govmdpi.com

The general workflow involves several steps:

Sample Preparation: The S-Acm protecting group is stable under the trifluoroacetic acid (TFA) conditions used for cleavage in Fmoc-based solid-phase peptide synthesis, which aids in the purification of the protected peptide. bachem.com For quantification, the S-Acm group might be analyzed directly, or it can be removed (e.g., with iodine) to liberate the free thiol for subsequent derivatization. bachem.com

Digestion: The peptide or protein is typically digested into smaller, more manageable peptides using an enzyme like trypsin. thermofisher.com

LC-MS/MS Analysis: The peptide digest is separated by HPLC and analyzed by tandem mass spectrometry (MS/MS). The instrument isolates a specific peptide ion (the precursor) and fragments it to produce a characteristic spectrum (the product ions) that confirms its sequence. youtube.com

Quantification: For accurate quantification, stable isotope labeling strategies are often employed. This can involve metabolic labeling, enzymatic labeling, or chemical labeling with isotope-coded affinity tags (ICAT). mdpi.com A known amount of a heavy-isotope-labeled version of the target peptide is often added as an internal standard. researchgate.net The ratio of the signal intensity of the native ("light") peptide to the standard ("heavy") peptide allows for precise quantification. researchgate.netnih.gov A novel approach named CysQuant uses light/heavy iodoacetamide (B48618) isotopologues for the simultaneous quantification of both cysteine oxidation and protein abundance. nih.gov

Emerging Research Frontiers and Future Perspectives for S Acm D Cysteine

Innovations in Protecting Group Chemistry for D-Amino Acids and Complex Peptides

The development of robust and orthogonal protecting groups is fundamental to the successful synthesis of complex peptides, especially those incorporating non-natural D-amino acids. The S-acetamidomethyl (Acm) group has long been a valuable tool in peptide chemistry due to its stability under various conditions used in both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies. bachem.combiosynth.com This stability allows for the selective deprotection of other protecting groups while the S-Acm group remains intact, facilitating the synthesis of peptides with specific disulfide bond patterns. bachem.combiotage.com

Innovations in this area focus on refining the conditions for Acm group removal and exploring its compatibility with an expanding repertoire of other protecting groups. While traditionally removed by mercury(II) acetate (B1210297), concerns over toxicity have driven research into alternative methods. peptide.com Iodine-mediated deprotection has emerged as a popular alternative, often leading to simultaneous disulfide bond formation. biotage.compeptide.comunimelb.edu.au This one-step deprotection and oxidation can be highly efficient but requires careful optimization to minimize side reactions. unimelb.edu.au

Future research will likely focus on developing even milder and more selective deprotection strategies for the S-Acm group, potentially utilizing enzymatic or photolytic methods. Furthermore, the interplay between the S-Acm group on a D-cysteine residue and the surrounding peptide sequence presents an area for further investigation, aiming to understand and predict any influence on peptide conformation and reactivity.

| Protecting Group Strategy | Key Features | Common Deprotection Reagents |

| Boc/Bzl | Utilizes acid-labile Boc for Nα-protection and benzyl-based groups for side-chain protection. | Trifluoroacetic acid (TFA), Hydrogen fluoride (B91410) (HF) |

| Fmoc/tBu | Employs base-labile Fmoc for Nα-protection and tert-butyl-based groups for side-chain protection. | Piperidine (B6355638), Trifluoroacetic acid (TFA) |

| S-Acm for Cysteine | Stable to both Boc and Fmoc strategies, allowing for orthogonal protection. | Mercury(II) acetate, Iodine, Silver trifluoromethanesulfonate (B1224126) |

Development of Novel Peptide and Protein Ligation Strategies Employing S-Acm-D-Cysteine

Native Chemical Ligation (NCL) has revolutionized the synthesis of large peptides and proteins by enabling the chemoselective joining of unprotected peptide segments. ethz.chscilit.com The classic NCL reaction occurs between a peptide with an N-terminal cysteine and another with a C-terminal thioester. ethz.ch The incorporation of S-Acm-D-cysteine into peptide fragments offers a strategic advantage in complex ligation schemes.

By protecting the D-cysteine thiol, the S-Acm group prevents its participation in unintended ligation reactions. This allows for the sequential and regioselective formation of multiple disulfide bonds or the execution of multiple ligation steps. nih.gov After a desired ligation has been achieved elsewhere in the molecule, the S-Acm group can be selectively removed to liberate the D-cysteine thiol for a subsequent reaction, such as a second ligation or the formation of a specific disulfide bridge. nih.gov

Future developments in this area may involve the design of novel ligation strategies that are specifically tailored to exploit the reactivity of the deprotected D-cysteine thiol. This could include the development of new ligation auxiliaries or the use of S-Acm-D-cysteine in combination with other ligation chemistries to assemble highly complex and architecturally novel protein scaffolds. The ability to precisely control the timing and location of ligation events through the use of S-Acm-D-cysteine is a powerful tool for accessing proteins with intricate structures and functions.

Exploiting S-Acm-D-Cysteine in the Discovery of Chemical Probes and Bioconjugates for Mechanistic Studies

The unique reactivity of the cysteine thiol makes it a prime target for the development of chemical probes and bioconjugates. nih.govnih.gov S-Acm-D-cysteine, by providing a masked thiol, offers a sophisticated approach to the site-specific labeling of peptides and proteins. A peptide containing S-Acm-D-cysteine can be synthesized and purified, and then the thiol can be deprotected at the desired stage to allow for conjugation with a reporter molecule, such as a fluorophore, or a bioactive cargo.

Recent research has explored the development of novel bioconjugation methods that are compatible with the S-Acm group. For instance, methods for cysteine-specific modification using electrophiles like maleimides or iodoacetamides can be employed after the selective deprotection of S-Acm-D-cysteine. nih.gov This allows for the precise installation of probes at a D-cysteine residue, which can be used to study protein folding, protein-protein interactions, and enzyme mechanisms.

A particularly innovative approach involves the oxidation of the S-Acm protected cysteine to its sulfoxide (B87167) derivative. researchgate.net This S-acetamidomethyl cysteine sulfoxide can then be activated under specific conditions to induce selective reactions, such as the sulfenylation of tryptophan residues, opening up new avenues for protein modification and labeling. researchgate.net

The future of this field lies in the development of a broader range of "click-compatible" deprotection and conjugation strategies for S-Acm-D-cysteine. This will enable the rapid and efficient generation of a diverse array of chemical probes and bioconjugates for a wide range of applications in chemical biology and medicinal chemistry.

| Bioconjugation Strategy | Description | Application Example |

| Post-synthesis Deprotection and Labeling | The S-Acm group is removed from the purified peptide, followed by reaction of the free thiol with an electrophilic probe. | Site-specific fluorescent labeling for imaging studies. |

| S-Acm Cysteine Sulfoxide Chemistry | The S-Acm group is oxidized to a sulfoxide, which can be activated for selective reactions with other amino acid residues. | Cys-Trp selective bioconjugation for protein labeling and peptide heterodimerization. researchgate.net |

| Disulfide Bridging | Deprotection of two S-Acm-cysteine residues followed by oxidation to form a specific intramolecular or intermolecular disulfide bond. | Stabilization of peptide secondary structure. |

Theoretical and Computational Modeling of S-Acm-D-Cysteine Reactivity and Molecular Interactions

Computational modeling has become an indispensable tool for understanding and predicting the behavior of molecules at the atomic level. nih.gov In the context of S-Acm-D-cysteine, theoretical and computational studies can provide valuable insights into its reactivity and its influence on peptide structure and dynamics.

Quantum mechanical (QM) calculations can be employed to model the reaction mechanisms of S-Acm group deprotection under various conditions. This can help in optimizing reaction conditions and in the rational design of new, more efficient deprotection strategies. For example, modeling the transition states of iodine-mediated deprotection could reveal key factors that influence the reaction rate and the formation of side products.

Molecular dynamics (MD) simulations can be used to study the conformational preferences of peptides containing S-Acm-D-cysteine. These simulations can reveal how the presence of this modified amino acid affects the local and global structure of a peptide, which is crucial for understanding its biological activity. Furthermore, MD simulations can be used to model the interactions of S-Acm-D-cysteine-containing peptides with other molecules, such as proteins or nucleic acids.

Future directions in this area will likely involve the use of more advanced computational methods, such as combined QM/MM (quantum mechanics/molecular mechanics) approaches, to study the behavior of S-Acm-D-cysteine in complex biological environments. nih.gov These studies will provide a deeper understanding of the factors governing the reactivity and molecular interactions of this important building block, thereby guiding the design of new and improved peptide-based therapeutics and research tools.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-((Acetylamino)methyl)-D-cysteine, and what purity validation methods are recommended?

- Methodological Answer : Synthesis typically involves peptide coupling strategies, such as solid-phase synthesis or solution-phase methods, with acetylation of the cysteine thiol group. Post-synthesis purification via reverse-phase HPLC or ion-exchange chromatography is critical. Purity validation should include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for assessing enantiomeric purity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) is preferred for sensitivity and specificity. For stability studies, monitor degradation products using ultraviolet (UV) or fluorescence detection coupled with chromatographic separation. Ensure method validation follows ICH guidelines for linearity, precision, and recovery .

Q. How can researchers ensure reproducibility in experiments involving this compound?

- Methodological Answer : Standardize protocols for sample preparation (e.g., derivatization steps for thiol protection), storage conditions (−80°C under inert atmosphere), and instrumentation calibration. Cross-validate results with orthogonal methods (e.g., NMR vs. MS) and report detailed experimental parameters (pH, temperature, solvent systems) per journal guidelines .

Advanced Research Questions

Q. What factors influence the stability of this compound under physiological conditions, and how can degradation pathways be mitigated?

- Methodological Answer : Stability is pH- and temperature-dependent. Oxidative degradation of the thioether bond can be minimized using antioxidants (e.g., EDTA) or by formulating the compound in lyophilized form. Accelerated stability studies under varying pH (1–9) and thermal stress (40–60°C) should be conducted, with degradation kinetics modeled using Arrhenius equations .

Q. How does the stereochemistry of this compound impact its pharmacokinetic profile compared to L-cysteine derivatives?

- Methodological Answer : The D-configuration may alter membrane permeability and metabolic clearance. Comparative studies should use chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers and assess bioavailability via in vivo pharmacokinetic models (e.g., rodent studies). Metabolic stability can be tested in liver microsome assays .

Q. What role does this compound play in modulating protein-protein interactions in drug design?

- Methodological Answer : The acetylated thioether group can act as a non-cleavable linker in peptide-based therapeutics, enhancing proteolytic resistance. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins (e.g., receptors implicated in cancer). Molecular dynamics simulations can predict conformational effects .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform meta-analysis of in vitro and in vivo datasets, adjusting for variables like cell line specificity, dosing regimens, and assay endpoints (e.g., IC₅₀ vs. EC₅₀). Use statistical tools (e.g., random-effects models) to account for heterogeneity. Replicate key experiments under controlled conditions .

Q. What are the ethical and safety considerations for handling this compound in preclinical studies?

- Methodological Answer : Follow institutional biosafety guidelines (e.g., BSL-2 for in vitro work). Conduct acute toxicity assays (e.g., LD₅₀ in rodents) and screen for genotoxicity (Ames test). Document disposal protocols for hazardous waste, referencing safety data sheets (SDS) for cysteine analogs .

Data Presentation Guidelines

- Tables : Include enantiomeric purity data, stability study results, and comparative bioactivity metrics.

- Figures : Use chromatograms (HPLC, LC-MS), crystal structures (if available), and dose-response curves.

- References : Prioritize primary literature from journals adhering to Beilstein or ACS formatting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.